Zotiraciclib (SB1317) is a synthetic, low molecular weight macrocyclic compound [, , ] that acts as a potent inhibitor of multiple kinases [, , ]. It has garnered significant interest in scientific research, particularly in the field of oncology, due to its ability to inhibit key enzymes involved in cell cycle regulation and signal transduction pathways critical for cancer cell growth and survival [, , , ].
Combination Therapies: Exploring the synergy of Zotiraciclib with other anti-cancer agents, such as DNA damaging agents or other targeted therapies, could further enhance its efficacy and potentially overcome resistance mechanisms [].
Biomarker Development: Identifying predictive biomarkers associated with Zotiraciclib response will be crucial for patient selection and optimizing treatment strategies [, ].
Pediatric Cancers: Given its preclinical activity against DMG, further investigation of Zotiraciclib in pediatric brain tumors and other pediatric cancers is warranted [].
Drug Delivery Systems: Optimizing drug delivery systems to enhance Zotiraciclib's penetration into the central nervous system could improve its efficacy in treating brain tumors [].
Zotiraciclib was discovered by S*BIO Pte Ltd in Singapore and is classified as a small molecule macrocycle. It has received orphan drug designation from both the United States Food and Drug Administration and the European Medicines Agency for its application in treating gliomas. The compound is notable for its ability to cross the blood-brain barrier, which is crucial for targeting brain tumors effectively .
The molecular formula of zotiraciclib is , with a molar mass of approximately 372.472 g/mol. The structure features a complex arrangement that allows for interaction with target kinases. The precise three-dimensional conformation of zotiraciclib is critical for its binding affinity and selectivity towards cyclin-dependent kinases, particularly cyclin-dependent kinase 9, which plays a pivotal role in regulating transcription and cell cycle progression .
Zotiraciclib participates in various chemical reactions typical of kinase inhibitors:
Zotiraciclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinase 9. This action leads to:
Zotiraciclib exhibits several notable physical and chemical properties:
Zotiraciclib is currently under investigation for several clinical applications:
Zotiraciclib functions as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), the catalytic core of the positive transcription elongation factor b (P-TEFb) complex. CDK9-cyclin T1 phosphorylates the carboxyl-terminal domain (CTD) of RNA polymerase II (RNA Pol II) at serine 2, enabling transcriptional elongation past promoter-proximal pausing sites. This regulatory step is rate-limiting for the expression of genes with short-lived mRNAs, particularly those encoding survival proteins and oncogenes [10].
In glioblastoma models, zotiraciclib administration (IC₅₀: 3 nM) rapidly suppresses RNA Pol II phosphorylation within 12-24 hours, inducing profound transcriptional disruption. Phosphoproteomic analyses reveal that this inhibition preferentially affects super-enhancer-driven oncogenes due to their exceptional dependence on continuous transcriptional elongation [3] [10]. The subsequent collapse of the oncogenic transcriptome manifests as:
Table 1: Transcriptional Consequences of CDK9 Inhibition in Glioblastoma
Parameter | Zotiraciclib Treatment | Control | Functional Impact |
---|---|---|---|
pSer2-RNA Pol II | >80% reduction | Baseline | Transcriptional arrest |
Oncogene mRNA* | 60-90% decrease | Stable expression | Loss of oncoprotein synthesis |
Global mRNA synthesis | 70% suppression | Normal rates | Cellular reprogramming |
Super-enhancer genes | Most significantly downregulated | Minimally affected | Selective vulnerability |
Notably, zotiraciclib penetrates the blood-brain barrier (BBB), evidenced by suppressed CDK9 activity in orthotopic glioma models and corresponding survival benefits. This BBB penetration is facilitated by its macrocyclic structure and lack of substrate affinity for ATP-binding cassette (ABC) transporters (P-glycoprotein, MRP1, ABCG2) [3].
The transcriptional arrest induced by zotiraciclib directly depletes two critical oncoproteins: MYC and myeloid cell leukemia-1 (MCL-1). These proteins exhibit exceptionally short half-lives (MYC: ~20-30 minutes; MCL-1: <1 hour), rendering them uniquely vulnerable to CDK9 inhibition [5] [10].
MYC Oncodynamics:
MCL-1 Apoptotic Regulation:MCL-1 functions as a pivotal anti-apoptotic BCL-2 family protein, overexpressed in >50% of glioblastomas and correlated with therapeutic resistance. Zotiraciclib-mediated MCL-1 suppression exhibits the following dynamics:
Table 2: Survival Protein Modulation by Zotiraciclib
Target | Function | Reduction Level | Time Course | Downstream Effect | |
---|---|---|---|---|---|
MYC | Master transcription regulator | >70% protein | 4-8 hours | Metabolic reprogramming, proliferation arrest | |
MCL-1 | Anti-apoptotic BCL-2 protein | >80% protein | 12-24 hours | Mitochondrial apoptosis activation | |
BCL-xL | Anti-apoptotic protein | 30-40% protein | 24 hours | Enhanced apoptotic priming | |
Cyclin D1 | Cell cycle regulator | >60% protein | 24 hours | G₁ cell cycle arrest | [5] [7] [10] |
Notably, high baseline MCL-1 expression correlates with inferior survival in glioblastoma patients, identifying a potential biomarker for zotiraciclib sensitivity [2] [7].
Beyond transcriptional modulation, zotiraciclib directly impairs mitochondrial function through dual mechanisms: suppression of oxidative phosphorylation (OXPHOS) and glycolytic flux. This bioenergetic disruption creates a synthetic lethal interaction with transcriptional stress [1] [3].
Mitochondrial Respiration Effects:
Glycolytic Modulation:
Table 3: Metabolic Consequences of Zotiraciclib Treatment
Metabolic Parameter | Change | Magnitude | Time Course | Functional Consequence | |
---|---|---|---|---|---|
Oxygen consumption | Decrease | 50-70% | 6-12 hours | Bioenergetic crisis | |
Mitochondrial ATP | Depletion | >80% | 12-24 hours | Energy failure | |
Glycolytic flux | Suppression | 40-60% | 4-8 hours | Compensatory pathway loss | |
NAD⁺/NADH ratio | Reduction | 3-fold decrease | 8-16 hours | Redox imbalance | |
ROS production | Increase | 2.5-fold | 4-48 hours | Oxidative damage | [1] [3] |
The mitochondrial vulnerability is particularly pronounced in isocitrate dehydrogenase (IDH)-mutant gliomas. These tumors exhibit:
The convergence of transcriptional shutdown and bioenergetic catastrophe creates a therapeutic window, especially in tumors with pre-existing metabolic vulnerabilities.
While CDK9 represents its primary target, zotiraciclib exhibits polypharmacology against additional kinases involved in oncogenic signaling and immune modulation. Kinase profiling reveals potent inhibition of:
JAK2-STAT3 Signaling:
FLT3 Kinase Inhibition:
Table 4: Zotiraciclib Kinase Inhibition Profile
Kinase Target | IC₅₀ (nM) | Cellular Pathway | Oncogenic Role | |
---|---|---|---|---|
CDK9/Cyclin T1 | 3 | Transcriptional elongation | Oncogene expression maintenance | |
JAK2 | 23 | JAK-STAT signaling | Immune evasion, proliferation | |
FLT3 | 22 | Growth factor signaling | Stem cell survival, angiogenesis | |
MAPK7 (ERK5) | <100 | Stress response pathway | Metastasis, therapeutic resistance | |
CDK1/2/5/7 | 10-100 | Cell cycle regulation | Proliferation, checkpoint override | [6] [10] |
The simultaneous inhibition of JAK2 and FLT3 creates a multi-targeted effect:
This polypharmacology profile enables zotiraciclib to overcome the limitations of single-pathway inhibitors, particularly in heterogeneous tumors like glioblastoma where co-activation of multiple kinase pathways is common.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7